阿波芬那明酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

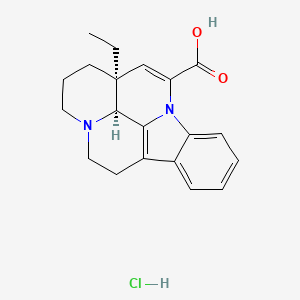

阿波芬那明酸(盐酸盐)是文波塞坦的口服活性脑渗透性主要活性代谢产物。它以其神经保护特性而闻名,主要用于科学研究。该化合物分子式为 C20H23ClN2O2,分子量为 358.86 g/mol .

科学研究应用

Scientific Research Applications

The applications of apovincaminic acid hydrochloride salt can be categorized into several key areas:

Neuroprotective Research

- Mechanism of Action : Apovincaminic acid acts on various biochemical pathways in the brain, influencing cell signaling, gene expression, and cellular metabolism. It has been shown to attenuate behavioral deficits in animal models and reduce lesion sizes associated with neurodegenerative conditions .

- Case Study : In a study involving male Harlan-Wistar rats, apovincaminic acid administered at 10 mg/kg significantly decreased microglial activation and lesion sizes after induced brain injury .

Analytical Chemistry

- Reference Compound : The compound serves as a reference standard in analytical chemistry for developing new methods. Its stability and well-characterized properties make it suitable for use in quality control processes within pharmaceutical development .

Pharmacological Applications

- Vasodilatory Effects : Research indicates that apovincaminic acid has vasodilatory properties, which may be beneficial in treating cerebrovascular disorders. Its effects on blood flow dynamics have been documented in various experimental setups .

- Therapeutic Potential : Ongoing investigations are exploring its potential in treating conditions like Alzheimer's disease and other forms of dementia due to its neuroprotective capabilities .

Industrial Applications

- Pharmaceutical Development : The compound is utilized in the formulation of new drugs aimed at enhancing cognitive function and protecting neural tissues from damage. Its role as a standard in quality assurance processes underscores its importance in pharmaceutical manufacturing .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotective Research | Investigating effects on neuronal health and recovery from injury | Significant reduction in lesion size and microglial activation in studies |

| Analytical Chemistry | Used as a reference standard for method development | Stability aids in quality control processes |

| Pharmacological Applications | Explored for vasodilatory effects and therapeutic uses | Potential benefits observed in cerebrovascular disorders |

| Industrial Applications | Involved in the formulation of cognitive-enhancing drugs | Essential for maintaining drug quality during production |

作用机制

阿波芬那明酸(盐酸盐)的神经保护作用主要归因于其能够穿透血脑屏障并在中枢神经系统发挥作用。该化合物作用于各种分子靶标,包括离子通道和神经递质受体,以调节神经元活动并防止神经毒性。它还影响细胞存活和凋亡相关的细胞内信号通路 .

类似化合物:

文波塞坦: 阿波芬那明酸来源的母体化合物。文波塞坦也以其神经保护和血管扩张特性而闻名。

文卡敏: 另一种具有类似药理作用的生物碱,用作脑血管扩张剂。

独特性: 阿波芬那明酸(盐酸盐)由于其从文波塞坦的特定代谢来源及其有效穿透血脑屏障的能力而具有独特性。其神经保护特性及其在神经退行性疾病中的潜在治疗应用使其成为科学研究中一种有价值的化合物 .

生化分析

Cellular Effects

Apovincaminic Acid Hydrochloride Salt has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Apovincaminic Acid Hydrochloride Salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Apovincaminic Acid Hydrochloride Salt change over time in laboratory settings. It has been observed that Apovincaminic Acid Hydrochloride Salt can be maintained for more than 12 hours in the brain

Dosage Effects in Animal Models

The effects of Apovincaminic Acid Hydrochloride Salt vary with different dosages in animal models

Metabolic Pathways

Apovincaminic Acid Hydrochloride Salt is involved in various metabolic pathways. It interacts with several enzymes or cofactors

Transport and Distribution

Apovincaminic Acid Hydrochloride Salt is transported and distributed within cells and tissues

准备方法

合成路线和反应条件: 阿波芬那明酸(盐酸盐)通过一系列化学反应由文波塞坦合成。该过程涉及文波塞坦的水解以生成阿波芬那明酸,然后将其转化为其盐酸盐形式。反应条件通常包括使用盐酸和控制温度设置,以确保最终产品的稳定性和纯度 .

工业生产方法: 在工业环境中,阿波芬那明酸(盐酸盐)的生产涉及文波塞坦的大规模水解,然后进行纯化过程,如结晶和过滤。然后在受控条件下干燥和包装该化合物,以保持其稳定性和功效 .

化学反应分析

反应类型: 阿波芬那明酸(盐酸盐)经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以将该化合物转化为更还原的形式,潜在地改变其药理特性。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可以生成不同的氧化衍生物,而取代可以生成具有新官能团的化合物 .

相似化合物的比较

Vinpocetine: The parent compound from which apovincaminic acid is derived. Vinpocetine is also known for its neuroprotective and vasodilatory properties.

Vincamine: Another alkaloid with similar pharmacological effects, used as a cerebral vasodilator.

Cinnarizine: A compound with vasodilatory and antihistaminic properties, used to treat cerebrovascular disorders

Uniqueness: Apovincaminic acid (hydrochloride salt) is unique due to its specific metabolic origin from vinpocetine and its ability to penetrate the blood-brain barrier effectively. Its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases make it a valuable compound in scientific research .

生物活性

Apovincaminic Acid Hydrochloride Salt is an active metabolite derived from vinpocetine, a compound known for its neuroprotective properties. This article delves into the biological activity of Apovincaminic Acid Hydrochloride Salt, exploring its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by research findings and data tables.

Overview of Apovincaminic Acid Hydrochloride Salt

- Chemical Structure : The molecular formula is C20H23ClN2O2 with a molecular weight of 358.86 g/mol.

- Origin : It is primarily recognized as the main active metabolite of vinpocetine, which is derived from the periwinkle plant (Vinca minor) and has been used in traditional medicine for cognitive enhancement and cerebrovascular disorders.

Apovincaminic Acid Hydrochloride Salt exhibits several mechanisms through which it exerts its biological effects:

- Neuroprotective Effects : The compound has shown significant neuroprotective activity, particularly in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by various stressors.

- Blood-Brain Barrier Penetration : As a brain-penetrant compound, Apovincaminic Acid effectively crosses the blood-brain barrier, allowing it to exert its effects directly on the central nervous system .

- Influence on Neurotransmission : It modulates neurotransmitter release and enhances cerebral blood flow, which is crucial in conditions like stroke and dementia.

Pharmacokinetics

The pharmacokinetic profile of Apovincaminic Acid Hydrochloride Salt reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : The compound is orally bioavailable and demonstrates effective absorption in the gastrointestinal tract.

- Distribution : It shows a preference for accumulation in specific brain regions such as the hypothalamus, striatum, and cortex.

- Metabolism : As a metabolite of vinpocetine, it undergoes metabolic processes that may involve various enzymatic pathways influencing its activity and efficacy.

Table 1: Biological Activity Summary

Case Studies and Research Findings

Several studies have investigated the biological activities of Apovincaminic Acid Hydrochloride Salt:

- Neuroprotective Study : A study demonstrated that Apovincaminic Acid significantly reduced neuronal cell death in vitro when exposed to oxidative stressors. The compound was shown to decrease reactive oxygen species (ROS) levels and enhance cell viability by up to 40% compared to control groups.

- Cerebrovascular Effects : In animal models, administration of Apovincaminic Acid resulted in increased cerebral blood flow and improved cognitive function as measured by behavioral tests. The effects were attributed to its vasodilatory properties .

- Mechanochemical Synthesis Study : Research highlighted the synthesis of vincamine salts via mechanochemistry, emphasizing the importance of formulation variables on yield and bioavailability. This study also indicated that the solubilization kinetics of salts formed could enhance their bioavailability compared to traditional methods .

属性

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMYBTYOASVVKL-VDWUQFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。